(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide
Brand Name: Vulcanchem
CAS No.: 1164539-66-5
VCID: VC4414689
InChI: InChI=1S/C15H19N3O4S/c1-15(2,3)13(19)16-14-17(7-8-22-4)11-6-5-10(18(20)21)9-12(11)23-14/h5-6,9H,7-8H2,1-4H3
SMILES: CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CCOC
Molecular Formula: C15H19N3O4S
Molecular Weight: 337.39

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide

CAS No.: 1164539-66-5

Cat. No.: VC4414689

Molecular Formula: C15H19N3O4S

Molecular Weight: 337.39

* For research use only. Not for human or veterinary use.

(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide - 1164539-66-5

Specification

CAS No. 1164539-66-5
Molecular Formula C15H19N3O4S
Molecular Weight 337.39
IUPAC Name N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C15H19N3O4S/c1-15(2,3)13(19)16-14-17(7-8-22-4)11-6-5-10(18(20)21)9-12(11)23-14/h5-6,9H,7-8H2,1-4H3
Standard InChI Key PPBJRDPHVMWSGG-PEZBUJJGSA-N
SMILES CC(C)(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CCOC

Introduction

Structural Features and Synthesis

The synthesis of compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions such as temperature and pH to ensure optimal yields and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

TechniquePurpose
NMRStructural confirmation
IRFunctional group identification
MSMolecular weight determination

Potential Biological Activities

Compounds with similar structures to (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide, particularly those in the benzo[d]thiazole class, exhibit significant biological activities. These include anti-inflammatory effects and inhibition of certain enzymes related to inflammatory processes. Preliminary studies suggest that such compounds may inhibit cyclooxygenase enzymes, indicating potential therapeutic efficacy in anti-inflammatory and anticancer therapies.

Biological ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory diseases
AnticancerCancer therapy

Chemical Reactions and Stability

The compound can participate in various chemical reactions due to its functional groups. Notable reactions include nitro reduction using reducing agents like palladium on carbon or iron powder. The stability and potential metabolic pathways of the compound in biological systems are crucial for understanding its pharmacokinetics and pharmacodynamics.

Reaction TypeConditions
Nitro reductionPalladium on carbon or iron powder

Potential Applications

Given its structural features and potential biological activities, (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide may have applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer drugs. Further research is needed to fully explore its therapeutic potential and mechanisms of action.

Application AreaPotential Use
Anti-inflammatoryTreatment of inflammatory conditions
AnticancerCancer treatment

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